

Application Note: Spectrophotometric Determination of Copper Concentration using 3,5-DiBr-PAESA

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Compound of Interest

Compound Name: 3,5-DiBr-PAESA

Cat. No.: B1257506

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential trace element vital for various biological processes, including enzyme function, iron metabolism, and antioxidant defense.[1] Abnormal copper levels are associated with several diseases, such as Wilson's disease and Menkes syndrome.[2] Therefore, accurate quantification of copper in biological samples is crucial for both clinical diagnostics and biomedical research. This application note describes a sensitive and direct colorimetric method for the quantitative determination of copper concentration using the chromogenic reagent 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline (**3,5-DiBr-PAESA**).

Principle of the Assay

The **3,5-DiBr-PAESA** method is a direct colorimetric assay that does not require sample deproteinization.[3] The assay is based on the following principles:

- **Dissociation:** In a weakly acidic buffer, copper is dissociated from proteins like ceruloplasmin. [2][3]
- **Reduction:** Ascorbic acid is used to reduce cupric ions (Cu^{2+}) to cuprous ions (Cu^{+}).[4]

- **Chelation and Color Formation:** The cuprous ions (Cu^+) then react with **3,5-DiBr-PAESA** to form a stable, colored chelate complex.[3][4]
- **Spectrophotometric Measurement:** The intensity of the colored complex, which is directly proportional to the total copper concentration in the sample, is measured by absorbance at approximately 580 nm.[2][5]

The reaction can be summarized as follows:

$\text{Ceruloplasmin-Cu}^{2+}$ (in sample) + Acidic Buffer \rightarrow Ceruloplasmin + Cu^{2+} [6]
 Cu^{2+} + Ascorbic Acid (reduced) \rightarrow Cu^+ + Ascorbic Acid (oxidized)[6]
 Cu^+ + **3,5-DiBr-PAESA** \rightarrow Cu^+ -**3,5-DiBr-PAESA** Complex (colored)[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the **3,5-DiBr-PAESA** copper assay based on various sources.

Table 1: Assay Specifications

Parameter	Value	References
Wavelength of Maximum Absorbance (λ_{max})	580 nm (acceptable range: 570-590 nm)	[2][3][5]
Molar Absorptivity	$\sim 80,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	[5]
Assay Range / Linearity	Up to 500 $\mu\text{g/dL}$ (or 100 $\mu\text{mol/L}$)	[4][6][7]
Limit of Detection (LOD)	0.1 mg/L or 2 $\mu\text{g/dL}$	[5][7]
Limit of Quantitation (LOQ)	83 $\mu\text{g/dL}$	[7]
Incubation Time	5 - 15 minutes	[1][4][5]
Incubation Temperature	Room temperature or 37°C	[1][3][5]

Table 2: Example Reagent and Sample Volumes for Microplate Assay

Component	Volume	Reference
Blank (Purified Water)	12 μ L	[3]
Calibrator	12 μ L	[3]
Sample	12 μ L	[3]
Working Solution	240 μ L	[3]
Total Reaction Volume	252 μ L	[3]

Experimental Protocols

This section provides a detailed methodology for the determination of copper concentration using the **3,5-DiBr-PAESA** assay.

I. Reagent Preparation

- **Working Solution:** Prepare the working solution by mixing the Buffer and the **3,5-DiBr-PAESA** Chromogen solution. The exact ratio may vary between commercial kits, a common ratio is 240 μ L of Buffer to 5 μ L of Chromogen for a single test.[3] The working solution should be prepared fresh and brought to room temperature before use.[3] Some protocols may involve dissolving a powdered reagent containing ascorbic acid into a buffer solution.[4]
- **Copper Calibrator:** A standard copper solution with a known concentration (e.g., 200 μ g/dL) is typically provided in commercial kits and is ready to use.[3] If preparing from a stock solution, create a series of dilutions to generate a standard curve.[1]
- **Glassware Preparation:** To avoid metal contamination, all disposable test tubes and glassware should be washed with 1M nitric acid (HNO_3) or 1M hydrochloric acid (HCl) and then rinsed with distilled water.[3][7]

II. Sample Preparation

The appropriate sample preparation method depends on the sample type:

- **Serum or Plasma:** Centrifuge samples to remove any insoluble substances. It is important to note that EDTA-plasma samples should not be used as EDTA interferes with the assay.[3]

Heparinized plasma is a suitable alternative.[1][7]

- Tissue Extracts, Cell Lysates, and other Biological Fluids: If the sample is turbid, centrifuge at 6,000 rpm for 15 minutes and collect the supernatant for the assay.[3] The pH of the sample should be adjusted to a range of 2.0 to 8.0.[3]
- Tissue Samples: Homogenize the tissue and then add a 5% Trichloroacetic acid (TCA) solution. Vortex for 1 minute and incubate at 4-8°C for 30 minutes. Centrifuge the mixture at 6,000 rpm for 15 minutes and collect the supernatant for analysis.[3]

III. Assay Procedure (Microplate Method)

- Bring all reagents and samples to room temperature before starting the assay.[3]
- Pipette 12 µL of the Blank (purified water), Copper Calibrator, and each Sample into separate wells of a microplate.[3]
- Add 240 µL of the prepared Working Solution to each well.[3]
- Mix the contents of the wells carefully using a pipette, avoiding the formation of bubbles.[3]
- Incubate the microplate at room temperature for 10 minutes.[3] Note that some protocols may specify incubation at 37°C for 5 minutes.[1][5]
- Read the absorbance (Optical Density, OD) at 580 nm using a microplate reader. A secondary wavelength reading at 750 nm can be used to correct for background absorbance.[3]

IV. Calculation of Copper Concentration

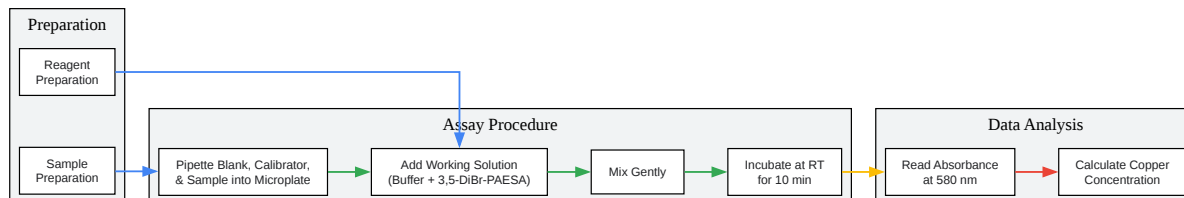
The copper concentration in the sample is calculated using the following formula:

Copper Concentration (µg/dL) = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Calibrator - Absorbance of Blank)] x Concentration of Calibrator (µg/dL)

If a standard curve is generated, the concentration of copper in the samples can be determined by interpolating their absorbance values from the curve.[1]

Visualizations

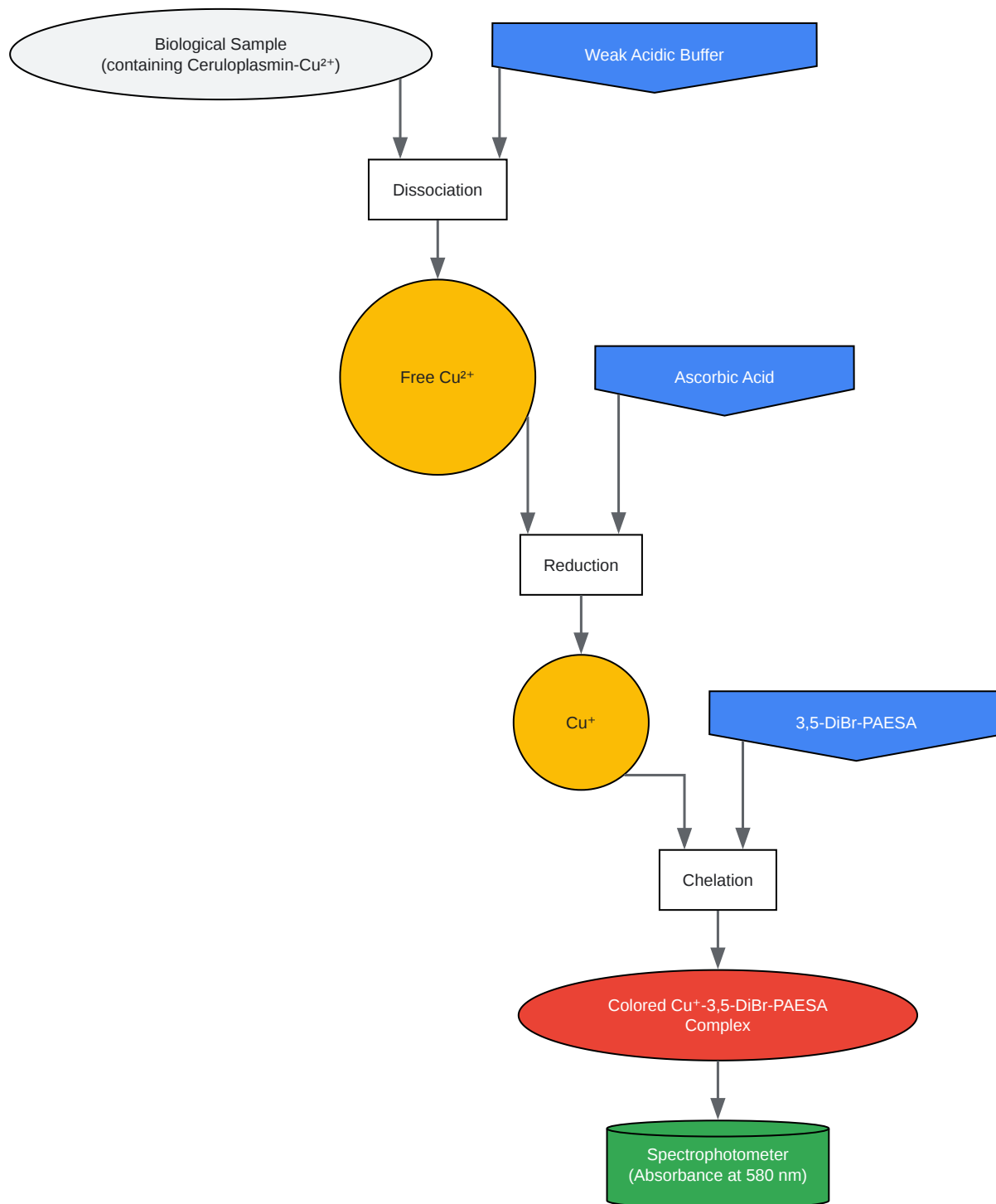
Experimental Workflow Diagram



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Caption: Workflow for copper concentration determination.

Signaling Pathway of Copper Detection



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Caption: Copper detection signaling pathway.

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